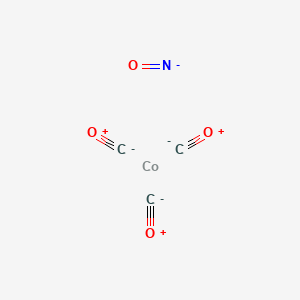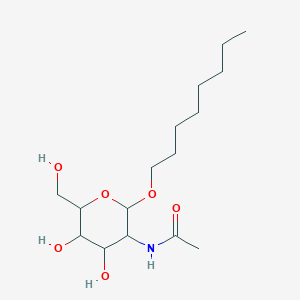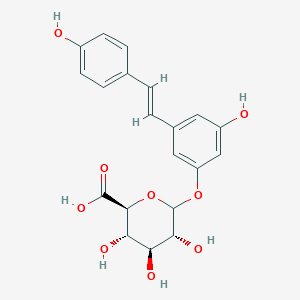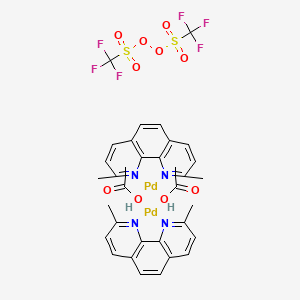![molecular formula Cl6H14O6Pt B13401412 Platinum muriaticum [hpus]](/img/structure/B13401412.png)
Platinum muriaticum [hpus]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroplatinic acid hexahydrate: is an inorganic compound with the chemical formula H₂PtCl₆·6H₂O hexachloroplatinic acid hexahydrate or platinic chloride hexahydrate . This compound appears as reddish-brown crystals and is highly soluble in water. It is an important commercial source of platinum and is widely used in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroplatinic acid hexahydrate can be synthesized through several methods. The most common method involves dissolving platinum in hot aqua regia, a mixture of concentrated nitric acid and hydrochloric acid. The reaction can be represented as follows :
Pt+4HNO3+6HCl→H2PtCl6+4NO2+4H2O
The resulting orange/red solution can be evaporated to produce brownish-red crystals. Other methods include exposing an aqueous suspension of platinum particles to chlorine gas or using electrolysis .
Industrial Production Methods: In industrial settings, chloroplatinic acid hexahydrate is typically produced by dissolving platinum in aqua regia. The solution is then concentrated and purified to obtain the desired compound. This method is preferred due to its efficiency and the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chloroplatinic acid hexahydrate undergoes various chemical reactions, including:
Oxidation: When heated, it decomposes to form platinum (IV) chloride, releasing hydrochloric acid and water.
Reduction: It can be reduced to platinum metal using reducing agents such as hydrogen or hydrazine.
Substitution: It can react with other halides to form different platinum complexes.
Common Reagents and Conditions:
Oxidation: Heating in the presence of oxygen or air.
Reduction: Using hydrogen gas or hydrazine in an aqueous solution.
Substitution: Reacting with halide salts in aqueous or organic solvents.
Major Products Formed:
Platinum (IV) chloride: from oxidation.
Platinum metal: from reduction.
Various platinum complexes: from substitution reactions.
Scientific Research Applications
Chloroplatinic acid hexahydrate has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of chloroplatinic acid hexahydrate primarily involves its ability to form complexes with other molecules. The compound’s platinum center acts as a coordination site, allowing it to interact with various substrates and promote chemical reactions .
Comparison with Similar Compounds
- Potassium hexachloroplatinate (IV)
- Ammonium hexachloroplatinate (IV)
- Sodium hexachloroplatinate (IV)
- Hexachloropalladic acid
Comparison: Chloroplatinic acid hexahydrate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of ligands. Compared to other hexachloroplatinate compounds, it is more commonly used in catalysis and the synthesis of platinum-based drugs .
Properties
Molecular Formula |
Cl6H14O6Pt |
|---|---|
Molecular Weight |
517.9 g/mol |
IUPAC Name |
platinum(4+);tetrachloride;hexahydrate;dihydrochloride |
InChI |
InChI=1S/6ClH.6H2O.Pt/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4 |
InChI Key |
PIJUVEPNGATXOD-UHFFFAOYSA-J |
Canonical SMILES |
O.O.O.O.O.O.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-Benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13401331.png)

![4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13401352.png)


![[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)







![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B13401429.png)
